8-Hydroxyguanosine

Overview

Description

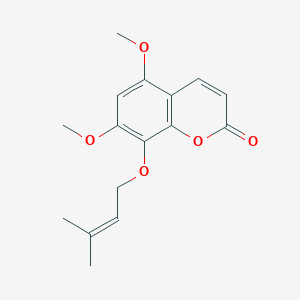

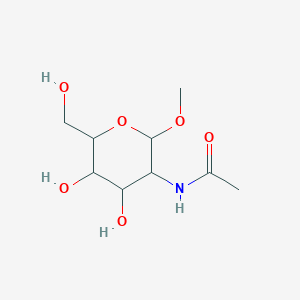

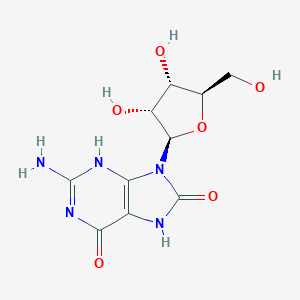

8-Hydroxyguanosine is an RNA nucleoside which is an oxidative derivative of guanosine . It is used as a biomarker of oxidative stress causing RNA damage . It is also known as 8-oxoguanosine . It is a result of the oxidation of the guanine base by reactive oxygen species (ROS) within a living organism .

Synthesis Analysis

The most widely used method of quantitative analysis is high-performance liquid chromatography (HPLC) with electrochemical detection (EC), gas chromatography-mass spectrometry (GC-MS), and HPLC tandem mass spectrometry . The use of high-performance liquid chromatography with electrochemical detection (HPLC/ED) has prompted the development of newer and easier methods to prepare the 8-oxo-dG and 8-hydroxyguanosine (8-oxo-G) .

Molecular Structure Analysis

The most prevalent oxidized base in RNA is 8-hydroxyguanosine (8-OHG), which is oxidized by hydroxyl radicals to form C8-OH adjunct radicals . Different studies demonstrate that the oxidation of RNA can lead to the breaking of the stranded and the modification or removal of the bases .

Chemical Reactions Analysis

8-Hydroxyguanosine is an oxidative stress marker in saliva, detected as a single peak by HPLC-ECD . The average level of 8-Hydroxyguanosine in saliva was found to be 3.80 ng/mL in ordinary, non-smoking subjects .

Physical And Chemical Properties Analysis

8-Hydroxyguanosine has limited solubility in water or buffer . Its molecular formula is C10H13N5O6 .

Scientific Research Applications

Oxidative Stress Biomarker

8-Hydroxyguanosine is often used as a biomarker for oxidative stress . It is a major form of oxidative DNA damage produced by reactive oxygen species (ROS), which are produced by ionizing radiation and many other environmental agents, as well as endogenously generated in cells by oxygen metabolism .

DNA Damage and Repair

8-Hydroxyguanosine plays a significant role in the DNA damage response and repair (DDR/R) network . This network can identify and repair DNA damage, ensuring the correct transmission of genetic material during the stages of DNA replication, repair, recombination, and chromosome segregation .

Immune Cell Function

The 8-oxoG DNA glycosylase 1 (OGG1)-mediated oxidative damage base excision repair pathway, which clears 8-oxoG from cells, is believed to have an effect on immune cell function . Physiological immune homeostasis and, in particular, immune cell function are vulnerable to oxidative stress .

Inflammation, Aging, and Cancer

Evidence suggests that inflammation, aging, cancer, and other diseases are related to an imbalance in immune homeostasis caused by oxidative stress . The role of the OGG1-mediated oxidative damage repair pathway in these processes is a subject of ongoing research .

Base Excision Repair Pathway

8-Hydroxyguanosine is the most common product of the base excision repair (BER) pathway, which is highly conserved in both eukaryotes and prokaryotes . This pathway is responsible for repairing DNA oxidative damage .

Urinary Biomarker

The measurement of urinary 8-Hydroxyguanosine offers some advantages as it is non-invasive, undergoes no further metabolization, shows high stability in urine, and is likely to reflect the oxidative DNA damage and repair from all cells in the organism .

Mechanism of Action

Target of Action

8-Hydroxyguanosine, also known as 8-hydroxy-2’-deoxyguanosine (8-OHdG), is a product of guanine oxidation . It primarily targets DNA and RNA, where it forms as a result of oxidative damage . The compound is particularly significant in the context of reactive oxygen species (ROS), which are produced by ionizing radiation and many other environmental agents, as well as endogenously generated in cells by oxygen metabolism .

Mode of Action

8-Hydroxyguanosine interacts with its targets (DNA and RNA) by becoming incorporated into their structures, replacing the regular guanine bases . This occurs when ROS oxidize the guanine base within a living organism, during the repair of oxidized DNA by glycosylase, or through the hydrolysis of a glycosidic bond in oxidized DNA, RNA, and the nucleotide pool .

Biochemical Pathways

The presence of 8-Hydroxyguanosine in DNA and RNA is a marker of oxidative stress . It is a major form of oxidative DNA damage, discovered during a study of DNA modifications generated by heated glucose and ROS-forming agents . The increase in the 8-OHdG level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .

Pharmacokinetics

It’s known that 8-hydroxyguanosine can be detected in biological samples such as urine, serum, and saliva , suggesting that it is distributed throughout the body and can be excreted.

Result of Action

The incorporation of 8-Hydroxyguanosine into DNA and RNA can lead to mutations. Specifically, it is known to induce G:C to T:A transversion mutations . This mutagenic potential has been examined in various experimental systems, highlighting the biological significance of this type of oxidative DNA damage .

Action Environment

The formation of 8-Hydroxyguanosine is influenced by environmental factors that increase oxidative stress, such as ionizing radiation and many environmental chemicals . Endogenous factors, such as normal oxygen metabolism within cells, also contribute to its formation . Therefore, both internal and external factors can influence the action, efficacy, and stability of 8-Hydroxyguanosine.

Safety and Hazards

Future Directions

8-Hydroxyguanosine is not just a biomarker for oxidative stress, but also a remedy for oxidative stress-implicated gastrointestinal diseases . It is of great significance for the pathogenesis, diagnosis, and treatment of related diseases .

Relevant Papers Analyzed

The papers analyzed for this response include studies on the molecular mechanism of RNA oxidation and its role in various diseases , the role of 8-Hydroxydeoxyguanosine as a valuable predictor of oxidative DNA damage , and the safety data sheet of 8-Hydroxyguanosine .

properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGSEBKFEJEOSA-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

8-Hydroxyguanosine | |

CAS RN |

3868-31-3 | |

| Record name | 8-Hydroxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3868-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine-6,8(1H,9H)-dione, 2-amino-9-beta-D-ribofuranosyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)